molecular formula C12H16BrNO4S B6161582 2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide CAS No. 2413883-18-6

2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide

Cat. No.: B6161582
CAS No.: 2413883-18-6
M. Wt: 350.2
InChI Key:
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Description

2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide is an organic compound that features a bromophenoxy group, a methanesulfonyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide typically involves multiple steps:

    Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 4-bromophenol is then reacted with an appropriate alkyl halide to form 4-bromophenoxyalkane.

    Sulfonylation: The resulting 4-bromophenoxyalkane is treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.

    Amidation: Finally, the sulfonylated intermediate is reacted with an appropriate amine to form the butanamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include sulfides or thiols.

    Hydrolysis: Products will include the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The bromophenoxy group could facilitate binding to hydrophobic pockets, while the methanesulfonyl group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)ethanol
  • 4-bromophenol
  • 2-(4-bromophenoxy)acetohydrazide

Uniqueness

2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methanesulfonyl group distinguishes it from simpler bromophenoxy compounds, potentially enhancing its solubility and reactivity.

Properties

CAS No.

2413883-18-6

Molecular Formula

C12H16BrNO4S

Molecular Weight

350.2

Purity

95

Origin of Product

United States

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